4-Keto Retinamide

Description

BenchChem offers high-quality 4-Keto Retinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Keto Retinamide including the price, delivery time, and more detailed information at info@benchchem.com.

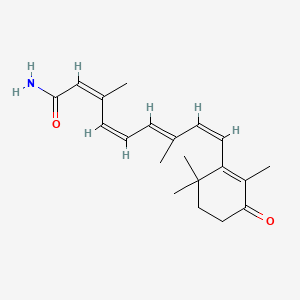

Structure

3D Structure

Properties

Molecular Formula |

C20H27NO2 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(2Z,4Z,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C20H27NO2/c1-14(7-6-8-15(2)13-19(21)23)9-10-17-16(3)18(22)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H2,21,23)/b8-6-,10-9-,14-7+,15-13- |

InChI Key |

UZXXUVCTFYIVPT-XIBCHNJYSA-N |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)N)/C)\C |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C |

Origin of Product |

United States |

Foundational & Exploratory

4-Keto Retinamide: Chemical Structure & Technical Profile

The following technical guide details the chemical identity, structural characteristics, and application context of 4-Keto Retinamide (CAS 1217196-74-1) .

CAS Registry Number: 1217196-74-1

Executive Summary

4-Keto Retinamide (also known as 4-oxoretinamide ) is a primary amide derivative of retinoic acid characterized by the introduction of a ketone functionality at the C4 position of the

In pharmaceutical development, this compound primarily serves as a Reference Standard and a metabolite marker . It is critical for validating the purity of retinoid-based therapeutics (such as Fenretinide or Retinamide) and for mapping the metabolic clearance pathways mediated by Cytochrome P450 enzymes (specifically CYP26 isoforms). Unlike its structural analog 4-oxo-fenretinide (a potent chemotherapeutic metabolite), 4-Keto Retinamide (CAS 1217196-74-1) represents the primary amide form, often identified as a degradation product or downstream metabolite in biological matrices.

Key Technical Distinction:

-

Target Molecule (CAS 1217196-74-1): 4-Keto Retinamide (

). Primary amide. -

Related Therapeutic Metabolite: 4-oxo-Fenretinide (

).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Identifiers

| Property | Detail |

| Chemical Name | 4-Oxoretinamide; (all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-4-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |

| CAS Number | 1217196-74-1 |

| Molecular Formula | |

| Molecular Weight | 313.44 g/mol |

| SMILES | CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C |

| InChI Key | (Specific to stereochemistry, typically all-trans) |

Structural Analysis

The molecule retains the core retinoid polyene chain but features a critical oxidation at the C4 position of the cyclohexenyl ring. This "4-oxo" modification is a hallmark of CYP26-mediated catabolism, rendering the molecule more polar and typically less biologically active than its parent retinoid, facilitating excretion.

-

Lipophilicity: High (LogP ~3.5–4.0), though reduced compared to Retinamide due to the polar ketone.

-

Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Chloroform.

-

Stability: Light-sensitive (photo-isomerization) and oxygen-sensitive (further oxidation).

Mechanism of Action & Biological Context[4][11]

While 4-Keto Retinamide is not a primary therapeutic agent, its presence is a biological indicator of retinoid metabolism.

Metabolic Pathway (CYP26 Mediated)

Retinoids are catabolized to prevent toxicity. The enzyme CYP26A1 (and CYP26B1) targets the

-

Substrate: Retinamide (or Retinoic Acid).

-

Enzymatic Attack: CYP26 introduces a hydroxyl group at C4 (4-OH-Retinamide).

-

Oxidation: This is rapidly oxidized to the ketone, yielding 4-Keto Retinamide .

-

Clearance: The 4-oxo group primes the molecule for glucuronidation or further chain shortening.

Analytical Significance

In drug development, 4-Keto Retinamide is used to:

-

Quantify Metabolic Stability: Measuring the rate of its formation helps determine the half-life of parent retinoid drugs.

-

Impurity Profiling: Synthetic retinoids often contain oxidized impurities. CAS 1217196-74-1 is the standard used to qualify these impurities in HPLC/MS assays.

Synthesis & Manufacturing Routes

For research and analytical standards, 4-Keto Retinamide is synthesized via Allylic Oxidation .

Synthetic Protocol (Allylic Oxidation)

Reagents: Retinamide, Manganese Dioxide (

Step-by-Step Methodology:

-

Protection: (Optional) If starting from Retinoic Acid, the carboxylic acid is first converted to the amide.

-

Oxidation: Dissolve Retinamide in Dichloromethane (DCM).

-

Reagent Addition: Add activated

(10–20 equivalents) or Dirhodium caprolactamate catalyst with -

Reaction: Stir at room temperature for 24–48 hours. The reaction targets the allylic C4 position.

-

Purification: Filter through Celite to remove oxidant. Concentrate filtrate.

-

Isolation: Purify via Flash Column Chromatography (Silica Gel; Hexane/Ethyl Acetate gradient).

-

Validation: Confirm structure via

-NMR (Look for loss of C4-methylene protons and shift of C3 protons).

Visualization: Synthesis & Metabolism

Figure 1: Dual pathways for the generation of 4-Keto Retinamide: In vivo metabolic clearance via CYP26 and in vitro chemical synthesis via allylic oxidation.[1]

Experimental Protocols: Handling & Analysis

Storage & Stability

-

Temperature: Store at -20°C.

-

Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidative degradation.

-

Light: Protect from light (amber vials) to prevent cis/trans isomerization.

HPLC-MS/MS Quantification Method

To detect 4-Keto Retinamide in plasma or cell culture media:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 50% B to 95% B over 5 minutes.

-

Detection: Positive Electrospray Ionization (ESI+).

-

Precursor Ion:

-

Product Ions: Monitor transitions

(characteristic retinoid fragment).

-

References

-

Pharmaffiliates. (2024). 4-Keto Retinamide Reference Standard (CAS 1217196-74-1). Retrieved from

-

Vivan Life Sciences. (2024). Retinoid Impurities and Stable Isotopes. Retrieved from

-

National Institutes of Health (NIH). (2004). Identification of the fenretinide metabolite 4-oxo-fenretinide. (Contextual reference for 4-oxo mechanism).

-

CAS Common Chemistry. (2024).[1] Search results for Retinamide derivatives. [2]

Sources

Technical Deep Dive: The Pharmacodynamics of 4-oxo-N-(4-hydroxyphenyl)retinamide

The following technical guide details the mechanism of action, pharmacodynamics, and experimental characterization of 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) .

Subject: 4-oxo-4-HPR (Fenretinide Metabolite) Classification: Active Retinoid Metabolite / Antimicrotubule Agent Primary Audience: Drug Discovery Scientists, Pharmacologists, Oncology Researchers

Executive Summary & Molecular Identity

4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , also referred to as 3-keto-HPR in some literature, is a polar metabolite of the synthetic retinoid Fenretinide (4-HPR). While the parent compound (4-HPR) has been extensively studied for its chemopreventive properties, 4-oxo-4-HPR has emerged as a critical driver of therapeutic efficacy, exhibiting 2-4 times greater potency than the parent drug in various cancer cell lines.[1][2]

Crucially, 4-oxo-4-HPR possesses a dual mechanism of action that distinguishes it from 4-HPR and classical retinoids:

-

ROS-Dependent Apoptosis: Shared with the parent drug.

-

Tubulin Polymerization Inhibition: A unique gain-of-function activity not seen in 4-HPR, leading to mitotic arrest.[1][3]

Molecular Origin: 4-oxo-4-HPR is generated via the oxidation of the β-ionone ring of 4-HPR. This biotransformation is mediated primarily by Cytochrome P450 3A4 (CYP3A4) . Understanding this metabolic pathway is vital for interpreting species-specific pharmacokinetic discrepancies between murine models (where N-(4-methoxyphenyl)retinamide [MPR] often dominates) and human clinical profiles.

Mechanism of Action I: The Antimicrotubule Paradigm (Differentiator)

Unlike classical retinoids that function primarily as ligands for Retinoic Acid Receptors (RARs), 4-oxo-4-HPR acts as a direct antimicrotubule agent . This mechanism is independent of nuclear receptors and is the key factor enabling the metabolite to overcome resistance to the parent drug.

Tubulin Binding and Polymerization Inhibition

4-oxo-4-HPR binds directly to tubulin, interfering with microtubule assembly.[1][4][5] This activity is structurally specific; the introduction of the ketone group at the C4 position of the cyclohexenyl ring alters the molecule's polarity and steric fit, allowing interaction with the tubulin dimer interface.

-

Consequence: Inhibition of microtubule polymerization in cell-free systems (IC50 ~5.9 µM).[4][5]

-

Cellular Phenotype: Treatment leads to the formation of multipolar spindles and aberrant mitotic structures.

-

Cell Cycle Arrest: Cells accumulate in the G2-M phase (specifically pre-anaphase), activating the Spindle Assembly Checkpoint (SAC).

Independence from ROS

While 4-oxo-4-HPR induces Reactive Oxygen Species (ROS), the antimicrotubule effect is ROS-independent .[1]

-

Validation: Pre-treatment with antioxidants (e.g., Vitamin C) abrogates apoptosis but fails to rescue the G2-M arrest or prevent multipolar spindle formation.

Mechanism of Action II: The Oxidative Stress Cascade (Shared Pathway)

Like its parent 4-HPR, the metabolite triggers a lethal signaling cascade driven by oxidative stress. This pathway is often the primary driver of apoptosis in non-mitotic cells.

The Signaling Sequence

-

ROS Generation: Rapid increase in intracellular ROS (detectable within 30-60 minutes).

-

ER Stress: ROS accumulation triggers the Unfolded Protein Response (UPR).

-

JNK Activation: Phosphorylation of c-Jun N-terminal Kinase (JNK).

-

Effector Modulation:

-

Upregulation of PLAB (Proapoptotic Placental Bone Morphogenetic Protein).

-

Downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1 .[1]

-

Visualizing the Dual Mechanism

The following diagram illustrates the bifurcated signaling pathways of 4-oxo-4-HPR. Note the independence of the Mitotic Arrest branch from the ROS branch.[1]

Caption: Dual mechanistic pathways of 4-oxo-4-HPR. The antimicrotubule activity (left) operates independently of the ROS-driven cascade (right).[1]

Receptor Independence

A critical finding for researchers is that 4-oxo-4-HPR efficacy is RAR-independent .[1][2]

-

Binding Affinity: The metabolite exhibits poor binding affinity for Retinoic Acid Receptors (RAR-α, -β, -γ) compared to ATRA.

-

Antagonist Assays: The use of pan-RAR antagonists (e.g., AGN193109) does not block the antiproliferative effects of 4-oxo-4-HPR, confirming that nuclear receptor transactivation is not the primary driver of its cytotoxicity.

Experimental Protocols for Validation

To rigorously study 4-oxo-4-HPR, researchers must distinguish its effects from the parent compound. The following protocols are recommended.

In Vitro Tubulin Polymerization Assay

Purpose: To verify the direct interaction between the metabolite and tubulin, distinguishing it from 4-HPR.

-

Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Preparation: Keep all reagents on ice. Dilute tubulin to 2-3 mg/mL in PEM buffer containing GTP.

-

Treatment: Add 4-oxo-4-HPR (dissolved in DMSO) at graded concentrations (e.g., 1, 5, 10 µM). Include a Paclitaxel control (stabilizer) and Nocodazole control (destabilizer).

-

Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

-

Readout: Monitor Absorbance at 340 nm every 30 seconds for 45-60 minutes.

-

Expected Result: 4-oxo-4-HPR should decrease the Vmax and steady-state absorbance (polymer mass) in a dose-dependent manner. Parent 4-HPR should show minimal effect.

ROS-Mitosis Independence Assay

Purpose: To confirm the dual, independent mechanisms.

-

Cell Culture: Seed A2780 or similar sensitive line.

-

Groups:

-

Vehicle (DMSO)

-

4-oxo-4-HPR (5 µM)[1]

-

Vitamin C (100 µM) + 4-oxo-4-HPR (Pre-treat Vit C for 1h)

-

-

Endpoints:

-

ROS: Stain with H2DCFDA (10 µM) at 2h post-treatment. Analyze via Flow Cytometry (FITC channel).

-

Cell Cycle: Fix cells in 70% ethanol at 24h. Stain with Propidium Iodide (PI). Analyze DNA content.

-

-

Data Interpretation:

Pharmacokinetics & Species Divergence

Researchers utilizing animal models must account for metabolic differences.[6]

| Parameter | Human PK Profile | Murine (Mouse) PK Profile | Impact on Study Design |

| Primary Metabolite | 4-MPR and 4-oxo-4-HPR | 4-MPR (often dominant) | Mice may underrepresent 4-oxo activity. |

| CYP Involvement | CYP3A4 | Cyp3a isoforms | CYP3A4 inhibitors (e.g., Ketoconazole) modulate levels. |

| Accumulation | Accumulates upon chronic dosing. | Rapid clearance/conversion. | Chronic dosing models preferred over bolus. |

Guidance: When using murine xenografts, consider co-administration of CYP modulators or direct administration of the synthesized metabolite to accurately model human pharmacodynamics.

References

-

Villani, M. G., et al. (2006). 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is a recently identified metabolite of fenretinide (4-HPR)...[2] Cancer Research.

-

Sestili, P., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells.[3] PLoS One.

-

Tiberio, P., et al. (2010). Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization...[3] Molecular Cancer Therapeutics.

-

Cooper, J. P., et al. (2011). Fenretinide metabolism in humans and mice: utilizing pharmacological modulation... British Journal of Pharmacology.

-

Gundersen, T. E., et al. (2006). Method to Determine 4-Oxo-Retinoic Acids... Rapid Communications in Mass Spectrometry.

Sources

- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 4-Keto Retinamide vs. Fenretinide

An In-Depth Technical Guide for Drug Development Professionals[1]

Executive Summary: The Metabolite Superiority Hypothesis

In the landscape of synthetic retinoids, Fenretinide (4-HPR) has long been the clinical standard for investigating non-classical retinoid activity, particularly in neuroblastoma and breast cancer. However, emerging pharmacodynamic data identifies its major polar metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) —often referred to as 4-Keto Retinamide—as a distinct and often more potent pharmacological entity.

While both compounds share the ability to induce Reactive Oxygen Species (ROS) and accumulate dihydroceramides, 4-oxo-4-HPR possesses a unique gain-of-function: direct inhibition of tubulin polymerization. This dual mechanism allows 4-oxo-4-HPR to bypass common resistance mechanisms associated with the parent drug, specifically in 4-HPR-resistant cell lines. This guide dissects the mechanistic divergence, potency ratios, and validation protocols required to distinguish these two agents in a research setting.

Molecular Pharmacology & Metabolic Activation[2]

Fenretinide is not merely a prodrug, but its metabolic conversion is critical for its pleiotropic effects. The oxidation of the cyclohexene ring at the C4 position yields 4-oxo-4-HPR.[1] This conversion is mediated primarily by CYP26A1 , a cytochrome P450 enzyme often upregulated in response to retinoic acid signaling.

Figure 1: Metabolic Pathway & Structural Transformation

Caption: CYP26A1-mediated oxidation of Fenretinide to 4-oxo-4-HPR, highlighting the gain of the ketone group essential for microtubule affinity.

Mechanistic Divergence: ROS vs. Microtubules

The critical distinction between the parent and the metabolite lies in their intracellular targets.

3.1 Fenretinide (4-HPR): The ROS/Ceramide Stressor

Fenretinide functions primarily as a stress-inducing agent. It acts independently of Retinoic Acid Receptors (RARs) to:

-

Generate ROS: Induces oxidative stress via the mitochondrial electron transport chain.

-

Accumulate Ceramides: Inhibits Dihydroceramide Desaturase (DES1), leading to a buildup of dihydroceramides and ceramides, which trigger apoptosis.

-

Cell Cycle Arrest: Predominantly causes arrest in the G1 phase .

3.2 4-oxo-4-HPR: The Dual-Action Mitotic Poison

The metabolite retains the ROS/Ceramide capabilities of the parent but adds a lethal second mechanism:

-

Tubulin Destabilization: 4-oxo-4-HPR binds directly to tubulin, inhibiting polymerization.[2][3] This mimics the activity of vinca alkaloids (e.g., vincristine) but with a retinoid scaffold.

-

Mitotic Arrest: Unlike the G1 arrest of 4-HPR, the metabolite causes a massive accumulation in the G2-M phase , characterized by multipolar spindles and failed cytokinesis.

-

Potency: It is typically 2–4 times more potent (lower IC50) than Fenretinide and remains active in cell lines that have developed resistance to ROS-induced apoptosis.

Figure 2: Divergent Signaling Cascades

Caption: Comparison of signaling pathways. Note 4-oxo-4-HPR's unique branch targeting Tubulin and G2/M arrest, independent of ROS.

Comparative Data Summary

| Feature | Fenretinide (4-HPR) | 4-oxo-4-HPR (Metabolite) |

| Primary Mechanism | ROS Generation & Ceramide Accumulation | Dual: ROS/Ceramide + Tubulin Inhibition |

| Cell Cycle Arrest | G1 Phase | G2-M Phase (Prominent) |

| Tubulin Interaction | Negligible | Direct Inhibition (IC50 ~5.9 µM in cell-free assays) |

| Potency (IC50) | Baseline (e.g., ~2-5 µM in A2780) | High (e.g., ~0.5-1.5 µM in A2780) |

| Activity in Resistant Cells | Often ineffective in 4-HPR-resistant lines | Effective (Due to non-ROS mechanism) |

| RAR Dependence | Independent | Independent |

Experimental Protocols for Validation

To empirically verify the activity of 4-oxo-4-HPR versus the parent compound, researchers must employ assays that specifically isolate the microtubule-destabilizing effect, as ROS generation is common to both.

Protocol A: In Vitro Tubulin Polymerization Assay

Purpose: To confirm the direct interaction of 4-oxo-4-HPR with tubulin, distinguishing it from 4-HPR.

Materials:

-

Purified bovine brain tubulin (>99% pure).

-

GTP (Guanosine triphosphate).

-

Spectrophotometer (heated to 37°C).

-

Controls: Paclitaxel (stabilizer), Vincristine (destabilizer), DMSO (vehicle).

Step-by-Step Workflow:

-

Preparation: Resuspend purified tubulin (3 mg/mL) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.

-

Treatment: Keep tubulin on ice. Add 4-oxo-4-HPR (5 µM, 10 µM) or 4-HPR (10 µM) to the reaction mixture. Use DMSO (0.1%) as vehicle control.

-

Induction: Transfer cuvettes immediately to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis:

-

Vehicle (DMSO): Sigmoidal curve indicating normal polymerization.

-

4-HPR: Curve should mimic vehicle (no direct effect).

-

4-oxo-4-HPR: Significant reduction in Vmax and plateau height (inhibition of assembly), similar to Vincristine.

-

Protocol B: Differential ROS vs. Mitotic Arrest Analysis

Purpose: To temporally dissociate ROS generation from mitotic arrest, proving the independence of the two mechanisms in 4-oxo-4-HPR treated cells.[4][5]

Materials:

-

Propidium Iodide (PI) for cell cycle.

-

Vitamin C (Antioxidant/ROS Scavenger).

Step-by-Step Workflow:

-

Seeding: Seed cancer cells (e.g., A2780 or Neuroblastoma lines) at 5x10^5 cells/well.

-

Scavenger Pre-treatment: Pre-treat one set of wells with Vitamin C (100 µM) for 1 hour to block ROS.

-

Drug Treatment: Treat cells with 4-oxo-4-HPR (5 µM) or 4-HPR (5 µM).

-

Time Course:

-

T=2 hours (ROS Check): Stain with CM-H2DCFDA (5 µM) and analyze via flow cytometry (FL1 channel).

-

T=24 hours (Cell Cycle): Fix cells in 70% ethanol, stain with PI/RNase, and analyze via flow cytometry (FL2 channel).

-

-

Data Interpretation (Self-Validating Logic):

-

4-HPR + Vit C: ROS is blocked; Apoptosis/G1 arrest is significantly rescued (Proof of ROS dependence).

-

4-oxo-4-HPR + Vit C: ROS is blocked; However, G2-M arrest persists. This confirms that the antimitotic activity is independent of oxidative stress.[5]

-

References

-

Villani, M. G., et al. (2006). "4-Oxo-N-(4-hydroxyphenyl)retinamide: a recently identified fenretinide metabolite induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines."[7] Cancer Research.[6][8][9]

-

Tiberio, P., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells."[4] PLoS ONE.

-

Appierto, V., et al. (2009). "Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity." Molecular Cancer Therapeutics.

-

Cooper, J. P., et al. (2017). "Inhibitory effects of fenretinide metabolites... on fenretinide molecular targets." PLoS ONE.

Sources

- 1. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. massivebio.com [massivebio.com]

- 9. aacrjournals.org [aacrjournals.org]

Whitepaper: The Mechanistic Role of 4-oxo-4-HPR in ROS-Dependent Apoptosis

Executive Summary

The synthetic retinoid N-(4-hydroxyphenyl)retinamide (fenretinide or 4-HPR) has long been investigated for its antineoplastic properties. However, clinical efficacy is often limited by acquired drug resistance. The discovery of its polar metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , has unveiled a highly potent therapeutic agent capable of overcoming this resistance[1].

Unlike its parent compound, 4-oxo-4-HPR operates through a unique dual-action paradigm: it acts as an antimicrotubule agent inducing G2/M mitotic arrest, while simultaneously triggering a highly lethal, Reactive Oxygen Species (ROS)-dependent apoptotic cascade[2]. This whitepaper provides an in-depth technical analysis of the ROS-dependent apoptotic pathways driven by 4-oxo-4-HPR, equipping researchers and drug development professionals with the mechanistic insights and validated protocols necessary to leverage this metabolite in oncology.

Mechanistic Paradigm: The Dual-Action of 4-oxo-4-HPR

To understand the efficacy of 4-oxo-4-HPR, one must decouple its two independent mechanisms of action[2]:

-

ROS-Independent Mitotic Arrest: 4-oxo-4-HPR directly inhibits tubulin polymerization, leading to multipolar spindle formation and a marked accumulation of cells in the G2/M phase[1].

-

ROS-Dependent Apoptosis: Concurrently, the metabolite induces a rapid and massive intracellular generation of ROS, which serves as the primary upstream initiator of the intrinsic apoptotic pathway[2].

Crucially, these pathways are temporally and functionally distinct. ROS generation occurs within 30 minutes of exposure, long before the onset of mitotic arrest (which typically manifests after 2 hours)[2]. Abrogating the ROS pathway does not prevent tubulin inhibition, proving that 4-oxo-4-HPR attacks tumor cells on two independent fronts[2].

The ROS-Dependent Apoptotic Cascade

The apoptotic lethality of 4-oxo-4-HPR is governed by a highly specific, sequential signaling cascade initiated by oxidative stress[3].

-

Early Oxidative Burst: Exposure to 4-oxo-4-HPR triggers a 3.0-fold increase in intracellular ROS, significantly higher than the 2.1-fold increase induced by the parent drug 4-HPR[1].

-

Endoplasmic Reticulum (ER) Stress & JNK Activation: This oxidative burst rapidly induces an ER stress response, which in turn phosphorylates and activates c-Jun N-terminal Kinase (JNK)[3].

-

PLAB Upregulation: Activated JNK acts as a transcription regulator, driving the profound upregulation of the proapoptotic PLAcental Bone morphogenetic protein (PLAB)[4].

-

Intrinsic Caspase Cleavage: PLAB acts as the critical downstream effector, leading to the downregulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) and the subsequent cleavage of Caspase-9 and Caspase-3[4]. Notably, this pathway entirely bypasses Caspase-8, confirming reliance on the intrinsic, rather than extrinsic, apoptotic machinery[1].

Fig 1: Dual mechanism of 4-oxo-4-HPR highlighting the ROS-dependent apoptotic cascade.

Quantitative Profiling: 4-HPR vs. 4-oxo-4-HPR

To contextualize the superiority of the metabolite over its parent compound, the following table summarizes the quantitative pharmacodynamic differences observed in ovarian carcinoma (A2780) models[1].

| Pharmacodynamic Parameter | 4-HPR (Parent Drug) | 4-oxo-4-HPR (Metabolite) | Mechanistic Implication |

| Growth Inhibition Efficacy | Baseline (1x) | 2x to 4x more effective | Higher potency across diverse tumor histotypes. |

| ROS Generation (Fold Increase) | 2.1-fold | 3.0-fold | Enhanced early oxidative burst drives stronger apoptosis. |

| Cell Cycle Impact | Slight G1 arrest | Marked G2/M arrest | Distinct, ROS-independent antimicrotubule activity. |

| Caspase Activation Profile | Caspase-9 and -3 | Caspase-9 and -3 | Strict reliance on the intrinsic apoptotic pathway. |

| Caspase-8 Activation | Negative | Negative | Extrinsic death-receptor pathway is bypassed. |

| Efficacy in Resistant Cells | Low (Resistance common) | High | Successfully overcomes acquired retinoid resistance. |

Self-Validating Experimental Methodologies

To rigorously investigate the ROS-dependent nature of 4-oxo-4-HPR, experimental designs must incorporate built-in causality checks. The protocols below are designed as self-validating systems to isolate the oxidative stress pathway from the antimicrotubule pathway.

Fig 2: Self-validating experimental workflow for assessing ROS-dependent apoptosis.

Protocol 1: Decoupling ROS-Dependent Apoptosis from Mitotic Arrest

Objective: To prove that ROS generation is the obligate upstream initiator of apoptosis, but not of G2/M arrest.

-

Step 1: Cell Seeding. Plate A2780 ovarian carcinoma cells at a density of

cells/mL. Causality: A2780 cells are a well-characterized model for baseline retinoid sensitivity[2]. -

Step 2: Antioxidant Pre-treatment. Pre-incubate cells with 1 mmol/L N-acetylcysteine (NAC) or 100 μmol/L Vitamin C for 1 hour prior to retinoid exposure. Causality: Scavenging ROS before drug administration isolates the oxidative stress variable, allowing researchers to decouple the two mechanisms of action[4].

-

Step 3: Retinoid Exposure. Administer 10 μmol/L 4-oxo-4-HPR.

-

Step 4: Early ROS Quantification (30 min). Incubate cells with the fluorescent probe CM-H2DCFDA and analyze via flow cytometry. Causality: CM-H2DCFDA is rapidly oxidized by intracellular ROS, providing a direct, quantifiable measure of the early oxidative burst[1].

-

Step 5: Apoptotic vs. Cell Cycle Readout (24-48 hr). Assess Caspase-9/3 cleavage via Western blot and cell cycle distribution via Propidium Iodide (PI) staining.

-

System Validation: The protocol validates itself if NAC/Vitamin C pre-treatment successfully rescues the cells from apoptosis (reduced sub-G1 population) while the G2/M accumulation persists unchanged. This proves the independence of the tubulin-inhibitory and oxidative stress pathways[2].

Protocol 2: Epistatic Validation of the PLAB Axis via RNA Interference

Objective: To validate PLAB as the specific downstream effector of ROS-induced apoptosis.

-

Step 1: siRNA Transfection. Transfect A2780 cells with PLAB-specific siRNA or a scrambled non-targeting control using a liposomal delivery system. Causality: The scrambled siRNA controls for transfection-induced cytotoxicity, ensuring that any downstream survival benefit is strictly due to PLAB depletion[4].

-

Step 2: Retinoid Treatment. Expose the transfected cells to 5 μmol/L 4-oxo-4-HPR for 24 hours.

-

Step 3: Protein and Apoptosis Analysis. Confirm PLAB knockdown efficiency via Western blot. Quantify apoptosis using an ELISA-based DNA fragmentation assay.

-

System Validation: A significant attenuation of apoptosis in the PLAB-silenced cohort confirms that 4-oxo-4-HPR-induced cell death is not merely a consequence of generalized oxidative damage, but is mediated through a highly specific, ROS-driven PLAB signaling axis[4].

Therapeutic Implications & Drug Development

The elucidation of 4-oxo-4-HPR's ROS-dependent apoptotic pathway presents significant opportunities for oncology drug development. Because 4-oxo-4-HPR triggers apoptosis via a mechanism distinct from traditional chemotherapeutics (and independent of nuclear retinoid receptors), it exhibits a profound synergistic effect when combined with the parent drug 4-HPR[1]. Furthermore, its ability to induce massive ROS generation allows it to effectively target and eradicate 4-HPR-resistant tumor cell lines, positioning it as a highly promising candidate for refractory ovarian, breast, and neuroblastoma cancers[1]. Recent advancements in chemical modification, such as the development of water-soluble derivatives like sodium 4-carboxymethoxyimino-(4-HPR), are currently resolving the metabolite's historical bioavailability issues, paving the way for robust in vivo applications[3].

References

1.[1] 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines - AACR Journals -[Link] 2.[2] 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PLoS One -[Link] 3.[3] Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors - Frontiers in Oncology -[Link] 4.[4] 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells (PMC) - National Institutes of Health -[Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]

- 3. Frontiers | Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors [frontiersin.org]

- 4. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Keto Retinamide Metabolic Pathway via CYP26A1

The following technical guide details the metabolic pathway of 4-Keto Retinamide (specifically 4-oxo-N-(4-hydroxyphenyl)retinamide, the primary metabolite of Fenretinide) mediated by the enzyme CYP26A1.

Executive Summary

The metabolism of synthetic retinamides, particularly Fenretinide (4-HPR) , represents a critical divergence from endogenous retinoid clearance. While Cytochrome P450 26A1 (CYP26A1) is canonically characterized as a catabolic enzyme that inactivates all-trans-retinoic acid (atRA), it functions as a bioactivating synthase for retinamides.

The conversion of 4-HPR to 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) —herein referred to as 4-Keto Retinamide —generates a metabolite with distinct pharmacodynamics, including enhanced tubulin destabilization and reactive oxygen species (ROS) generation.[1] This guide delineates the molecular mechanism of this pathway, the kinetic parameters of CYP26A1 interaction, and the validated protocols for its isolation and quantification in drug development workflows.

Molecular Mechanism: CYP26A1 Specificity

CYP26A1 is a microsomal monooxygenase containing a heme-thiolate active site designed to accommodate the β-ionone ring of retinoids. Unlike promiscuous hepatic CYPs (e.g., CYP3A4), CYP26A1 exhibits stringent substrate specificity governed by the distance between the hydrophobic ring and the polar head group.

The Hydroxylation-Oxidation Cascade

The metabolic transformation occurs at the C4 position of the cyclohexenyl ring. The reaction proceeds via a two-step oxidation mechanism:

-

C4-Hydroxylation: CYP26A1 abstracts a hydrogen atom from the C4 methylene group, inserting oxygen to form the intermediate 4-hydroxy-retinamide . This step is rate-limiting and stereoselective (favoring the 4S isomer in endogenous RA, though retinamide stereochemistry varies).

-

Dehydrogenation (Ketogenesis): The hydroxyl intermediate is rapidly oxidized to the ketone, yielding 4-Keto Retinamide .

Key Distinction: unlike 4-oxo-RA, which is rapidly glucuronidated and excreted, 4-Keto Retinamide accumulates intracellularly in CYP26A1-overexpressing tissues (e.g., ovarian carcinoma), contributing to a "second wave" of cytotoxicity.

Pathway Visualization

The following diagram illustrates the metabolic flow and the dual-feedback loop where the parent drug induces the very enzyme responsible for its conversion.

Figure 1: The CYP26A1-mediated bioactivation pathway of Fenretinide to 4-Keto Retinamide, highlighting the auto-induction loop.

Experimental Protocols

To study this pathway, researchers must distinguish between non-specific metabolism (CYP3A4) and specific CYP26A1 activity. The following protocols utilize a self-validating system using specific inhibitors.

In Vitro Microsomal Assay

Objective: Quantify the formation rate of 4-Keto Retinamide.

Reagents:

-

Recombinant Human CYP26A1 (supersomes or transfected HEK293 microsomes).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Substrate: Fenretinide (dissolved in DMSO, final concentration <0.1%).

-

Inhibitor (Control): Liarozole (CYP26 specific) or Ketoconazole (Broad CYP).

Workflow:

-

Pre-incubation: Mix 20 pmol CYP26A1 protein with 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Substrate Addition: Add Fenretinide (range 0.1 – 50 µM) to initiate the reaction.

-

Initiation: Add NADPH regenerating system. Total volume: 200 µL.

-

Reaction: Incubate at 37°C for 10–30 minutes (linear phase).

-

Termination: Add 200 µL ice-cold Acetonitrile containing internal standard (e.g., N-(4-ethoxyphenyl)retinamide).

-

Extraction: Vortex for 1 min, centrifuge at 14,000 x g for 10 min. Collect supernatant for LC-MS/MS.

Analytical Detection (LC-MS/MS)

Standard UV detection is insufficient for low-abundance metabolites. Mass spectrometry is required for definitive identification.

Liquid Chromatography Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 60% B to 95% B over 8 minutes.

Mass Spectrometry Transitions (MRM):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |

|---|---|---|---|---|

| Fenretinide (4-HPR) | 392.2 [M+H]+ | 283.1 | 25 | Positive |

| 4-Keto Retinamide | 406.2 [M+H]+ | 297.1 | 28 | Positive |

| Internal Standard | 420.2 [M+H]+ | 311.1 | 25 | Positive |

Note: The +14 Da mass shift in the precursor ion (392 → 406) confirms the addition of oxygen and loss of two hydrogens (net +O -2H +2H from ionization = +14).

Quantitative Data Summary

The following table summarizes the kinetic differences between the parent drug and the 4-keto metabolite, synthesized from comparative pharmacological studies (Villani et al., 2004; Appierto et al., 2009).

| Parameter | Fenretinide (Parent) | 4-Keto Retinamide (Metabolite) | Biological Implication |

| IC50 (A2780 Ovarian) | ~2.5 µM | ~0.8 µM | Metabolite is ~3x more potent. |

| Primary Target | Ceramide Synthase / ROS | Tubulin / ROS | Distinct mechanism allows overcoming resistance. |

| CYP26A1 Affinity (Km) | Low (Inducer) | N/A (Product) | Parent drug drives the enzyme expression. |

| Plasma Half-life | ~20–27 hours | Variable (Intracellular accumulation) | Metabolite acts as a local depot in tumors. |

| Effect of Liarozole | Increases Parent Levels | Decreases Metabolite Levels | Validates CYP26A1 dependency. |

Pharmacological Implications & Causality

Understanding this pathway is vital for interpreting clinical trial failures or successes.

-

The Resistance Paradox: Tumors often upregulate CYP26A1 to degrade endogenous retinoic acid (a survival mechanism). However, if treated with Fenretinide, this same upregulation enhances the conversion to the super-active 4-Keto Retinamide. Thus, CYP26A1-high tumors may be hyper-sensitive to Fenretinide .

-

Combination Strategy: Co-administration of CYP inhibitors (e.g., ketoconazole) during Fenretinide therapy is contraindicated if the goal is to leverage the 4-keto metabolite's tubulin-destabilizing properties. Conversely, if the parent drug is the desired effector for a specific tissue, inhibition is necessary.

Assay Workflow Diagram

The following DOT diagram outlines the decision tree for validating this pathway in a new cell line or tissue sample.

Figure 2: Decision matrix for evaluating CYP26A1-dependent metabolism in preclinical models.

References

-

Villani, M. G., et al. (2004). Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1.[1][2][3] Clinical Cancer Research.

-

Appierto, V., et al. (2009). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS ONE.

-

Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology.

-

Topletz, A. R., et al. (2012). Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes.[4][5] Journal of Biological Chemistry.

-

Cooper, J. P., et al. (2017). Inhibitory effects of fenretinide metabolites... on fenretinide molecular targets. PLoS ONE.

Sources

- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]

- 2. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective formation and metabolism of 4-hydroxy-retinoic Acid enantiomers by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Distinct Mechanisms and Therapeutic Potentials: A Technical Comparison of 4-Keto Retinamide and 4-Keto Retinoic Acid

Executive Summary

This technical guide delineates the critical distinctions between 4-Keto Retinoic Acid (4-oxo-RA) , an endogenous metabolite of Vitamin A, and 4-Keto Retinamide (4-oxo-4-HPR) , a bioactive metabolite of the synthetic retinoid Fenretinide. While both molecules share a retinoid scaffold oxidized at the C4 position, their pharmacological profiles are diametrically opposed. 4-oxo-RA functions primarily as a differentiation agent via nuclear receptor activation (RARs), whereas 4-oxo-4-HPR acts as a potent apoptotic agent through non-genomic mechanisms involving Reactive Oxygen Species (ROS) generation and ceramide accumulation. This guide analyzes their structural, metabolic, and mechanistic divergences to inform drug development strategies in oncology and dermatology.

Chemical and Structural Analysis

The structural modification at the C15 terminus dictates the biological trajectory of these molecules. The carboxylic acid moiety in 4-oxo-RA facilitates ionic interactions with the arginine residues in the ligand-binding domain (LBD) of Retinoic Acid Receptors (RARs). In contrast, the bulky

Table 1: Physicochemical Comparison

| Feature | 4-Keto Retinoic Acid (4-oxo-RA) | 4-Keto Retinamide (4-oxo-4-HPR) |

| IUPAC Name | 3,7-dimethyl-9-(4-oxo-2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | 4-oxo- |

| Parent Compound | All-trans Retinoic Acid (ATRA) | Fenretinide (4-HPR) |

| Origin | Endogenous (CYP26-mediated oxidation) | Synthetic Metabolite (CYP-mediated) |

| C15 Functional Group | Carboxylic Acid (-COOH) | Phenolic Amide (-CONH-Ph-OH) |

| Molecular Weight | ~314.42 g/mol | ~407.55 g/mol |

| Lipophilicity (LogP) | Lower (Polar acid) | Higher (Lipophilic amide) |

| Primary Target | Nuclear Receptors (RAR | Mitochondria, SER, Microtubules |

Metabolic Origins and Pharmacokinetics

Understanding the source of these metabolites is crucial for interpreting their physiological vs. pharmacological roles.

4-Keto Retinoic Acid: The CYP26 Feedback Loop

4-oxo-RA is generated from all-trans-retinoic acid (ATRA) primarily by CYP26A1 , a cytochrome P450 enzyme induced by RA itself. This creates a negative feedback loop to prevent RA toxicity. Historically considered a catabolite, 4-oxo-RA retains significant biological activity and can induce teratogenicity and differentiation, albeit with lower potency than ATRA.

4-Keto Retinamide: Synthetic Bioactivation

4-oxo-4-HPR is a polar metabolite of the synthetic drug Fenretinide.[1] Unlike the inactivation pathway of RA, the metabolism of Fenretinide into 4-oxo-4-HPR (likely via CYP26 or CYP3A4) produces a compound that is more cytotoxic than the parent drug. It accumulates in plasma and tissues, contributing significantly to the anti-cancer efficacy of Fenretinide treatment.

Visualization: Metabolic Divergence

Figure 1: Divergent metabolic pathways of Endogenous Retinoic Acid vs. Synthetic Fenretinide. 4-oxo-RA serves as a feedback regulator, while 4-oxo-4-HPR acts as a cytotoxic effector.

Mechanisms of Action[1][2][4][5][6][7][8]

The core distinction lies in their dependency on nuclear receptors.

4-Keto Retinoic Acid: The Genomic Pathway

4-oxo-RA functions as a ligand for Retinoic Acid Receptors (RARs), though with reduced affinity compared to ATRA.

-

Receptor Binding: Binds to RAR

, -

Gene Regulation: Activates transcription of target genes containing Retinoic Acid Response Elements (RAREs), driving cellular differentiation (e.g., in F9 teratocarcinoma cells).

-

Significance: It ensures sustained retinoid signaling even when ATRA is being cleared, acting as a "buffer" active metabolite.

4-Keto Retinamide: The Stress Response Pathway

4-oxo-4-HPR operates largely independently of RARs.[1][6][2] Its bulky structure prevents efficient LBD closure, precluding classic transcriptional activation.

-

ROS Generation: Induces rapid production of Reactive Oxygen Species (ROS) via the mitochondrial electron transport chain.

-

Ceramide Accumulation: Inhibits Dihydroceramide Desaturase (DES1) or activates Serine Palmitoyltransferase (SPT), leading to a lethal accumulation of ceramides and dihydroceramides.

-

Tubulin Destabilization: Unlike ATRA or 4-oxo-RA, 4-oxo-4-HPR inhibits tubulin polymerization, causing mitotic arrest in the G2/M phase.

Visualization: Signaling Mechanisms

Figure 2: Mechanistic comparison. 4-oxo-RA utilizes the genomic RAR pathway, whereas 4-oxo-4-HPR triggers proteotoxic and oxidative stress cascades.

Experimental Protocols

To validate the presence and activity of these compounds, researchers must employ specific extraction and binding assays.

Protocol A: Differential HPLC Quantification

Due to the polarity difference induced by the amide vs. acid group, these compounds can be separated effectively.

Objective: Isolate and quantify 4-oxo-RA and 4-oxo-4-HPR from plasma or cell culture media.

-

Sample Preparation:

-

Aliquot

of plasma/media. -

Protein Precipitation: Add

of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 30s. -

Internal Standard: Spike with Retinoic Acid-d5 (for 4-oxo-RA) or Fenretinide-d3 (for 4-oxo-4-HPR).

-

Centrifuge at

for 10 min at

-

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

, -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 40% B (Isocratic)

-

1-8 min: 40%

95% B (Linear Gradient) -

8-10 min: 95% B (Wash)

-

-

Flow Rate:

.

-

-

Detection (UV/Vis & MS):

-

4-oxo-RA: Monitor UV at 350-360 nm (Bathochromic shift due to ketone). MS transition:

(Negative mode). -

4-oxo-4-HPR: Monitor UV at 360 nm . MS transition:

(Positive mode). -

Note: 4-oxo-4-HPR will elute later than 4-oxo-RA due to the lipophilic phenyl ring.

-

Protocol B: RAR Competitive Binding Assay

This protocol validates the receptor-independence of 4-oxo-4-HPR compared to 4-oxo-RA.

-

Reagent Setup: Use recombinant Human RAR

LBD. -

Tracer:

-All-trans-Retinoic Acid (5 nM). -

Competition:

-

Incubate receptor and tracer with increasing concentrations (

M to -

Incubate at

for 4 hours in binding buffer (50 mM Tris, pH 7.4, 1 mM DTT).

-

-

Separation: Separate bound from free ligand using Hydroxylapatite or Dextran-coated charcoal.

-

Data Analysis:

-

4-oxo-RA: Expect an IC

in the nanomolar range (~10-50 nM), confirming binding. -

4-oxo-4-HPR: Expect negligible displacement (IC

), confirming lack of direct RAR binding.

-

References

-

Idres, N., et al. (2002). Activation of Retinoic Acid Receptor-Dependent Transcription by All-Trans-Retinoic Acid Metabolites and Isomers. Journal of Biological Chemistry. Link

-

Villani, M. G., et al. (2006). 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines.[6] Cancer Research. Link

-

Topletz, A. R., et al. (2015).[7] Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence that CYP26A1 is an Important Enzyme in the Elimination of Active Retinoids. Molecular Pharmacology. Link

-

Takahashi, N., et al. (2002). Mechanism of Fenretinide-Induced Apoptosis. Apoptosis.[8] Link

-

Baron, A., et al. (2005). The 4-oxo-metabolite of fenretinide (4-oxo-4-HPR) mediates the antitumor efficacy of fenretinide in neuroblastoma.[6] Proceedings of the American Association for Cancer Research.

Sources

- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. All-trans-retinol is a ligand for the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of N-(4-hydroxyphenyl)retinamide and all-trans-retinoic acid in the regulation of retinoid receptor-mediated gene expression in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. columbia.edu [columbia.edu]

- 6. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Oxofenretinide Accumulation in Human Plasma

Part 1: Executive Summary & The "Fenretinide Paradox"

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) represents a unique class of synthetic retinoids that induces apoptosis in cancer cells through mechanisms distinct from classical retinoids. While initially designed to reduce toxicity compared to all-trans retinoic acid (ATRA), clinical translation has faced a complex pharmacokinetic challenge known as the "Fenretinide Paradox" : high in vitro potency often fails to translate to in vivo efficacy due to bioavailability issues and rapid metabolism.

The core of this guide addresses the accumulation of 4-oxofenretinide (4-oxo-4-HPR) , a polar metabolite found in human plasma.[1][2] Unlike in murine models where it was initially considered a minor transient species, in humans, 4-oxo-4-HPR accumulates to micromolar concentrations at steady state. This accumulation is not merely a clearance issue; it represents the formation of a bioactive effector that is 2–4 times more potent than the parent drug and operates via a distinct mechanism of action (tubulin destabilization independent of ROS). Understanding and quantifying this metabolite is critical for correlating plasma exposure with clinical response.

Part 2: Metabolic Mechanics & Auto-Induction

The accumulation of 4-oxo-4-HPR is driven by a specific metabolic feedback loop involving the cytochrome P450 enzyme CYP26A1 .

The Mechanism of Formation

Fenretinide acts as a substrate for CYP26A1 and CYP3A4. Uniquely, fenretinide treatment upregulates the expression of CYP26A1 in human tissues (specifically hepatic and tumor cells). This auto-induction accelerates the conversion of the parent drug into the 4-oxo metabolite.

-

Primary Enzymes: CYP26A1 (Inducible), CYP3A4.

-

Product: 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).[1][2][4]

-

Chemical Change: Oxidation at the C4 position of the cyclohexene ring.

Pathway Visualization

Figure 1: The metabolic conversion of Fenretinide to 4-oxofenretinide, highlighting the auto-induction loop where the parent drug upregulates the enzyme responsible for its own metabolism.

Part 3: Pharmacokinetic Profile (Human vs. Mouse)

The accumulation of 4-oxo-4-HPR in humans creates a distinct PK profile compared to preclinical mouse models. In humans, the metabolite contributes significantly to the total "active retinoid" pool.

Comparative Pharmacokinetics at Steady State[3][5][7]

| Parameter | Fenretinide (Parent) | 4-oxofenretinide (Metabolite) | Ratio (Metabolite/Parent) |

| Human Plasma (Steady State) | 1.6 – 14.5 µM | 0.4 – 5.0 µM | ~0.3 – 0.5 |

| Mouse Plasma | High Variability | Higher relative fraction | Variable (Strain dependent) |

| Bioactivity (IC50) | ~2 – 5 µM | ~0.5 – 1.5 µM | Metabolite is 2-4x more potent |

| Primary Elimination | Biliary/Fecal | Renal/Biliary | - |

Key Insight: In clinical trials (e.g., neuroblastoma), steady-state levels of 4-oxo-4-HPR (up to 5 µM) are well within the range required to induce apoptosis in resistant cell lines. This suggests that "accumulation" is a therapeutic advantage, provided toxicity is managed.

Part 4: Dual-Mechanism of Action[1]

The clinical relevance of 4-oxo-4-HPR accumulation lies in its unique pharmacology. While the parent drug (4-HPR) relies heavily on ROS generation and ceramide modulation, the 4-oxo metabolite possesses an additional, independent mechanism: Anti-microtubule activity .

-

ROS-Dependent Pathway: Similar to 4-HPR, the metabolite increases Reactive Oxygen Species (ROS), leading to ER stress.[1]

-

ROS-Independent Pathway: 4-oxo-4-HPR directly inhibits tubulin polymerization, causing mitotic arrest (G2-M phase). This activity is retained even in cells resistant to 4-HPR-induced oxidative stress.

Mechanism Visualization

Figure 2: The dual mechanism of action. Note the unique tubulin inhibition pathway activated by 4-oxo-4-HPR, which functions independently of the ROS pathway used by the parent drug.[1]

Part 5: Bioanalytical Protocol (LC-MS/MS)

To accurately assess accumulation, specific quantification of 4-oxo-4-HPR separate from the parent and the inactive 4-MPR metabolite is required.

Sample Preparation

-

Matrix: Human Plasma (EDTA).

-

Extraction Method: Protein Precipitation (PPT).

-

Protocol:

-

Aliquot 100 µL plasma.

-

Add 10 µL Internal Standard (e.g., N-(4-ethoxyphenyl)retinamide, 4-EPR).

-

Add 300 µL cold Ethanol (or Acetonitrile) to precipitate proteins.

-

Vortex vigorously (2 min) and centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer supernatant to autosampler vials. Note: Avoid evaporation/reconstitution if sensitivity allows, to prevent oxidation artifacts.

-

LC-MS/MS Conditions

-

Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 40% B

-

1-5 min: Linear ramp to 95% B

-

5-7 min: Hold 95% B

-

-

Detection: ESI Positive Mode (+).

-

MRM Transitions:

-

4-HPR: m/z 392.3 → 283.2

-

4-oxo-4-HPR: m/z 406.2 → 283.2 (Shift of +14 Da indicates oxidation).

-

IS (4-EPR): m/z 420.3 → 283.2

-

Quality Control

-

Linearity: 10 – 5000 ng/mL.

-

Stability: Samples must be processed under yellow light to prevent photo-isomerization.

-

Carryover: High lipophilicity requires needle wash with 50:50 Methanol:Isopropanol.

References

-

Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1. Source: Clinical Cancer Research (2004).

-

4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. Source: PLOS ONE (2010).

-

Pharmacokinetics of oral fenretinide in neuroblastoma patients: indications for optimal dose and dosing schedule also with respect to the active metabolite 4-oxo-fenretinide. Source: Cancer Chemotherapy and Pharmacology (2009).

-

Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. Source: Journal of Pharmaceutical and Biomedical Analysis (2017).[5]

-

Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure. Source: British Journal of Pharmacology (2011).

Sources

- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of oral fenretinide in neuroblastoma patients: indications for optimal dose and dosing schedule also with respect to the active metabolite 4-oxo-fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase I Study of Intravenous Fenretinide (4-HPR) for Patients with Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of topical treatment with fenretinide (4-HPR) and plasma vitamin A levels in patients with actinic keratoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Retinoid Receptor-Independent Effects of 4-Keto Retinamide (4-oxo-4-HPR): A Dual-Mechanism Technical Guide

Executive Summary

The clinical utility of classical retinoids is often limited by resistance mechanisms associated with Retinoic Acid Receptors (RARs) and systemic toxicity. 4-Keto Retinamide , specifically the metabolite 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , represents a paradigm shift in retinoid pharmacology. Unlike its parent compound Fenretinide (4-HPR), 4-oxo-4-HPR exhibits a dual-mechanism of action that is entirely independent of nuclear retinoid receptors.

This guide details the technical specifications of 4-oxo-4-HPR's activity, focusing on its unique ability to simultaneously destabilize the microtubule cytoskeleton and induce lethal oxidative stress.[1][2] By leveraging these independent pathways, 4-oxo-4-HPR bypasses standard retinoid resistance, offering a potent therapeutic avenue for refractory malignancies.

Molecular Identity & Pharmacology[3]

Compound: 4-oxo-N-(4-hydroxyphenyl)retinamide Abbreviation: 4-oxo-4-HPR Origin: Polar metabolite of Fenretinide (4-HPR), formed via CYP26A1-mediated oxidation.[3]

The Receptor-Independent Paradigm

Standard retinoids (e.g., ATRA) function as transcription factors by binding RAR/RXR heterodimers. 4-oxo-4-HPR, however, exhibits negligible affinity for these receptors. Its efficacy persists in the presence of RAR antagonists and in RAR-null cell lines, validating its receptor-independent status.

Key Pharmacological Advantages:

-

Potency: Approximately 2–4 times more potent than 4-HPR in ovarian, breast, and neuroblastoma models.[1][4]

-

Resistance Profile: Effective in 4-HPR-resistant cell lines (e.g., A2780/HPR).[4]

-

Synergy: Acts synergistically when co-administered with the parent drug, 4-HPR.[1][2][4][5]

Mechanism I: The Cytoskeletal Blockade

Unlike 4-HPR, which primarily induces apoptosis via lipid signaling, 4-oxo-4-HPR possesses a distinct antimicrotubule activity . This gain-of-function is critical for its superior potency.

Tubulin Destabilization

4-oxo-4-HPR binds directly to tubulin, inhibiting polymerization.[1][5][6] This interaction is not mediated by oxidative stress; it is a direct physical blockade.

-

IC50 (Tubulin Polymerization): ~5.9 µM (Cell-free assay).[5][6]

-

Phenotype: Cells arrest in the G2-M phase (specifically pre-anaphase).

-

Morphology: Formation of multipolar spindles without loss of centrosome integrity.[1][5][6] This leads to mitotic catastrophe and subsequent apoptosis.

Mechanism II: The Metabolic Stress Cascade

Parallel to cytoskeletal disruption, 4-oxo-4-HPR triggers a lethal metabolic cascade involving Reactive Oxygen Species (ROS) and sphingolipid modulation.

The ROS-ER Stress Axis

-

ROS Generation: Occurs rapidly (<30 minutes), preceding mitotic arrest.[1][2]

-

ER Stress: ROS accumulation triggers the Unfolded Protein Response (UPR).

-

JNK Activation: Sustained ER stress phosphorylates c-Jun N-terminal Kinase (JNK), driving the upregulation of pro-apoptotic factors such as PLAB (Placental Bone Morphogenetic Protein).[1][2]

Sphingolipid Modulation

Similar to 4-HPR, the metabolite inhibits Dihydroceramide Desaturase (DES) .

-

Effect: Accumulation of Dihydroceramides and Ceramides.

-

Consequence: Increased mitochondrial membrane permeability and cytochrome c release.

Visualizing the Dual-Mechanism

The following diagram illustrates the two independent pathways: the direct physical interaction with tubulin and the metabolic signaling cascade.

Caption: 4-oxo-4-HPR activates two independent lethal pathways: direct tubulin inhibition causing G2-M arrest, and ROS/Ceramide generation driving metabolic apoptosis.[4]

Experimental Protocols

To validate these effects in a research setting, the following self-validating protocols are recommended.

Tubulin Polymerization Assay (Cell-Free)

Objective: Confirm direct inhibition of microtubule assembly.[5][6]

-

Preparation: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

-

Treatment: Incubate tubulin with 4-oxo-4-HPR (1–10 µM) or vehicle (DMSO) on ice. Include Paclitaxel (stabilizer) and Vinblastine (depolymerizer) as controls.

-

Initiation: Transfer to a 37°C spectrophotometer cuvette holder to initiate polymerization.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation:

ROS Detection & Specificity Check

Objective: Quantify oxidative stress and prove independence from mitotic arrest.

-

Staining: Load cells (e.g., A2780) with 10 µM H2DCFDA for 30 minutes.

-

Treatment: Treat with 4-oxo-4-HPR (5 µM).

-

Time-Course: Measure fluorescence (Ex/Em: 485/535 nm) at 30 min, 1h, 2h.

-

Rescue Experiment (Critical): Pre-treat a parallel group with Vitamin C (1 mM) or NAC.

-

Result A: ROS signal is abolished.

-

Result B:Mitotic arrest (G2-M) persists. This confirms that the tubulin effect is NOT downstream of ROS.

-

Data Summary: Potency Comparison

The following table summarizes the enhanced potency of the metabolite compared to the parent drug across key cancer cell lines.

| Cell Line | Tissue Origin | 4-HPR IC50 (µM) | 4-oxo-4-HPR IC50 (µM) | Fold Improvement |

| A2780 | Ovarian | ~2.5 | ~0.9 | 2.8x |

| A2780/HPR | Ovarian (Resistant) | >10.0 | ~2.8 | >3.5x |

| T47D | Breast | ~3.0 | ~1.5 | 2.0x |

| SK-N-BE | Neuroblastoma | ~2.0 | ~0.8 | 2.5x |

Note: Values are approximate and derived from comparative proliferation assays (72h exposure).

Experimental Workflow Diagram

This workflow outlines the logical progression for characterizing 4-oxo-4-HPR activity in a new cell model.

Caption: Step-by-step validation workflow. The critical "Rescue Experiment" (Step 4) distinguishes the dual mechanisms.

References

-

4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. Source: PLOS ONE (2010). URL:[Link]

-

Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization. Source: Molecular Cancer Therapeutics (2009).[5] URL:[Link]

-

4-oxo-fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest. Source: Cancer Research (2006). URL:[Link]

-

Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma. Source: Clinical Cancer Research (2004). URL:[Link]

Sources

- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Keto Retinamide (4-oxo-4-HPR): Dual-Action Mechanisms and Endoplasmic Reticulum (ER) Stress Modulation in Oncology

Executive Summary

The synthetic retinoid fenretinide (4-HPR) has long been investigated for its chemopreventive and antineoplastic properties. However, its clinical efficacy is often limited by bioavailability and acquired drug resistance. The discovery of its active polar metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (commonly referred to as 4-Keto Retinamide, 4-oxo-4-HPR, or 4-oxo-fenretinide), has unveiled a highly potent compound capable of bypassing traditional retinoid resistance mechanisms[1].

Unlike its parent compound, 4-oxo-4-HPR operates via a unique dual-action mechanism : it functions simultaneously as an antimicrotubule agent and a potent inducer of Reactive Oxygen Species (ROS)-dependent Endoplasmic Reticulum (ER) stress[2]. This whitepaper provides an in-depth mechanistic analysis of how 4-oxo-4-HPR disrupts the ER stress-response network, detailing the causality behind its apoptotic signaling cascade and providing validated protocols for laboratory investigation.

Mechanistic Architecture: The Dual Pathways of 4-oxo-4-HPR

The superior cytotoxicity of 4-oxo-4-HPR across ovarian, breast, cervical, and neuroblastoma cell lines stems from its ability to trigger two independent, parallel pathways[2]. This redundancy ensures that if a cancer cell develops resistance to one apoptotic trigger, the secondary mechanism executes cell death.

The ROS-Dependent ER Stress Axis

The primary driver of 4-oxo-4-HPR-induced apoptosis is the rapid generation of intracellular ROS, which occurs within 30 minutes of exposure[2]. This oxidative burst overwhelms the protein-folding capacity of the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).

The compound specifically activates two major UPR signaling arms:

-

The PERK-eIF2α Arm: ER stress induces the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), halting global protein translation while selectively allowing the translation of stress-response genes, including the chaperone GRP78/BiP[1].

-

The IRE1α-XBP1 Arm: 4-oxo-4-HPR induces the splicing of a 25-bp intron from the XBP-1 precursor mRNA, producing the active transcription factor XBP-1s[1].

Prolonged activation of these pathways transitions the UPR from a pro-survival mechanism to a pro-apoptotic one. This is mediated by the downstream activation of c-Jun N-terminal Kinase (JNK) and the subsequent upregulation of the pro-apoptotic PLAcental Bone morphogenetic protein (PLAB/GDF15)[1].

The ER-Stress Independent Antimicrotubule Axis

Distinct from other retinoids, 4-oxo-4-HPR directly inhibits tubulin polymerization[1]. This mechanism is entirely independent of ROS generation and ER stress. It leads to the formation of aberrant, multipolar mitotic spindles, causing a profound cell cycle arrest in the G2/M phase[1].

Caption: Dual-action signaling network of 4-oxo-4-HPR showing independent ER stress and tubulin pathways.

Quantitative Data & Biomarker Kinetics

To accurately track the pharmacodynamics of 4-oxo-4-HPR in vitro, researchers must understand the temporal dissociation between ROS generation, ER stress markers, and cell cycle arrest. The table below synthesizes the kinetic profile observed in A2780 ovarian carcinoma cells treated with 5 µM 4-oxo-4-HPR[1][2].

| Biomarker / Cellular Event | Detection Timeframe | Primary Assay Method | Reversibility via Vitamin C (ROS Quencher)? |

| ROS Generation | < 30 minutes | DCFDA Flow Cytometry | Yes (Complete Abrogation) |

| Mitotic Arrest (G2/M) | 2 - 4 hours | PI Staining / Flow Cytometry | No (Independent Pathway) |

| XBP-1 mRNA Splicing | 6 - 12 hours | RT-PCR (25-bp shift) | Yes (Complete Abrogation) |

| eIF2α Phosphorylation | 12 - 24 hours | Western Blot (p-Ser51) | Yes (Strongly Reduced) |

| GRP78/BiP Upregulation | 24 hours | Western Blot | Yes (Complete Abrogation) |

| PLAB Upregulation | 24 - 48 hours | RT-PCR / Western Blot | Yes (Complete Abrogation) |

Table 1: Temporal and molecular profiling of 4-oxo-4-HPR-induced events.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating Vitamin C (an antioxidant) as a control, researchers can definitively decouple the ROS-driven ER stress pathway from the antimicrotubule effects[2].

Protocol 1: Validation of 4-oxo-4-HPR-Induced ER Stress via XBP-1 Splicing

Causality Focus: XBP-1 splicing is a direct, highly specific readout of IRE1α RNase activity during ER stress.

Materials:

-

A2780 or comparable cancer cell line.

-

4-oxo-4-HPR (5 µM final concentration).

-

Vitamin C (100 µM final concentration) as a ROS-quenching control.

-

RNA extraction kit and cDNA synthesis reagents.

Step-by-Step Workflow:

-

Cell Seeding: Seed cells in 6-well plates at

cells/well and incubate overnight. -

Pre-treatment: Pre-treat the control group with 100 µM Vitamin C for 1 hour prior to retinoid exposure. Rationale: This ensures intracellular ROS scavenging machinery is active before the oxidative burst occurs.

-

Treatment: Add 5 µM 4-oxo-4-HPR to both Vitamin C-pretreated and naive cells. Include a vehicle control (DMSO < 0.1%). Incubate for 24 hours.

-

RNA Isolation: Harvest cells and extract total RNA ensuring an A260/280 ratio > 1.8. Reverse transcribe 1 µg of RNA to cDNA.

-

PCR Amplification: Amplify XBP-1 using primers flanking the 25-bp intron.

-

Resolution: Run the PCR products on a 2.5% agarose gel.

-

Validation Checkpoint: The unspliced XBP-1u appears at ~289 bp. The ER-stress induced spliced variant (XBP-1s) appears at ~264 bp. In the Vitamin C + 4-oxo-4-HPR group, the 264 bp band must be absent, proving the ER stress is strictly ROS-dependent[1].

-

Protocol 2: Decoupling ER Stress from Mitotic Arrest

Causality Focus: Proving that the antimicrotubule effect is a distinct, parallel mechanism.

Step-by-Step Workflow:

-

Treatment Matrix: Establish three cohorts: Vehicle, 4-oxo-4-HPR (5 µM), and 4-oxo-4-HPR (5 µM) + Vitamin C (100 µM).

-

Incubation: Incubate for 24 hours.

-

Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol for 30 minutes.

-

Staining: Resuspend cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze DNA content.

-

Validation Checkpoint: Both the 4-oxo-4-HPR alone and the combination (4-oxo-4-HPR + Vit C) groups will show a massive accumulation of cells in the G2/M phase (4N DNA content). Because Vitamin C blocks ROS/ER stress but fails to block the G2/M arrest, this mathematically proves the dual-mechanism model[2].

-

Caption: Experimental workflow utilizing Vitamin C to decouple ROS-driven ER stress from mitotic arrest.

Conclusion & Drug Development Implications

The identification of 4-oxo-4-HPR as a dual-targeting metabolite fundamentally shifts the paradigm of retinoid-based chemotherapy. By simultaneously collapsing the microtubule network and inducing lethal ER stress via the PERK/IRE1α pathways, 4-oxo-4-HPR effectively corners cancer cells, preventing the compensatory survival mechanisms that typically lead to 4-HPR resistance[3]. For drug development professionals, formulating highly soluble derivatives of 4-oxo-4-HPR (such as sodium 4-carboxymethoxyimino-(4-HPR)) represents a highly viable strategy for targeting refractory solid tumors[3].

References

1. - National Institutes of Health (NIH)[1] 2. - Frontiers in Oncology[3] 3. - PubMed[2]

Sources

- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors [frontiersin.org]

Technical Guide: Tubulin Polymerization Inhibition by 4-oxo-4-HPR

Executive Summary

4-oxo-4-HPR (4-oxo-N-(4-hydroxyphenyl)retinamide) is a polar, bioactive metabolite of the synthetic retinoid Fenretinide (4-HPR). While the parent compound 4-HPR is well-documented for inducing apoptosis via reactive oxygen species (ROS) and ceramide signaling, 4-oxo-4-HPR exhibits a distinct, dominant mechanism of action: direct inhibition of tubulin polymerization .

This guide details the mechanistic profile of 4-oxo-4-HPR, distinguishing its antimicrotubule activity from the oxidative stress pathways associated with retinoids. It provides researchers with validated protocols for assessing tubulin kinetics and visualizing mitotic spindle aberrations, supporting the development of 4-oxo-4-HPR as a potent agent against drug-resistant phenotypes (e.g., ovarian and neuroblastoma cancers).

Part 1: Mechanistic Profile & Pharmacodynamics

Structural Basis and Tubulin Interaction

Unlike classical retinoids that function primarily through nuclear receptor modulation (RAR/RXR), 4-oxo-4-HPR acts as a microtubule destabilizing agent .

-

Chemical Identity: It possesses a ketone group at the C4 position of the cyclohexenyl ring of the retinoid backbone. This polarity shift alters its intracellular distribution and binding affinity compared to 4-HPR.

-

Target Interaction: 4-oxo-4-HPR binds directly to the tubulin heterodimer. In cell-free assays, it inhibits the assembly of purified tubulin into microtubules with an IC50 of ~5.9 µM .

-

Functional Consequence: The binding prevents the longitudinal association of

-tubulin dimers. This leads to the collapse of the interphase microtubule network and the formation of multipolar spindles during mitosis, resulting in a promiscuous G2/M cell cycle arrest (specifically prometaphase/metaphase block).

Dual Signaling Pathways: ROS vs. Tubulin

A critical distinction for drug development is that 4-oxo-4-HPR's antimitotic activity is independent of its ROS-generating capacity.

-

ROS Pathway: Like 4-HPR, the metabolite induces rapid ROS generation (within 30 mins), leading to ER stress and JNK activation.

-

Tubulin Pathway: The mitotic arrest occurs later (2+ hours) and persists even when ROS is scavenged (e.g., by Vitamin C). This dual-action mechanism makes 4-oxo-4-HPR effective in cells resistant to pure oxidative stress inducers.

Figure 1: The dual mechanism of 4-oxo-4-HPR. Note the independence of the antimitotic (tubulin) pathway from the ROS pathway.

Part 2: Comparative Efficacy Data

The following table summarizes the quantitative differences between the parent drug and the metabolite, highlighting the superior antimitotic potency of 4-oxo-4-HPR.

| Feature | Fenretinide (4-HPR) | 4-oxo-4-HPR |

| Primary Mechanism | ROS Generation, Ceramide accumulation | Tubulin Destabilization + ROS |

| Tubulin IC50 (Cell-free) | Inactive / Negligible | 5.9 ± 1.7 µM |

| Cell Cycle Arrest | G1 Phase (minor) | Prominent G2/M (Mitotic) Arrest |

| Spindle Phenotype | Normal Bipolar | Aberrant Multipolar |

| ROS Dependency | Cytotoxicity is ROS-dependent | Antimitotic effect is ROS-independent |

| Drug Resistance | Susceptible to antioxidant defense | Effective in 4-HPR resistant lines |

Part 3: Experimental Framework & Protocols

To validate 4-oxo-4-HPR activity in your research, use the following self-validating protocols.

In Vitro Tubulin Polymerization Assay (Turbidimetric)